

Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl-quinolin-3-ylmethyl-amine

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Spectroscopic Profile of Ethyl-quinolin-3-ylmethyl-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **Ethyl-quinolin-3-ylmethyl-amine**. As of the latest literature review, specific experimental data for this compound has not been published. Therefore, this document presents predicted spectroscopic characteristics based on the analysis of its structural fragments—the quinoline-3-ylmethyl group and the ethylamino moiety—and by referencing data from closely related compounds. This guide also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethyl-quinolin-3-ylmethyl-amine**. These predictions are derived from established principles of spectroscopy and data reported for analogous structures.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~8.90	S	1H	H-2 (Quinoline)	Expected to be a singlet and downfield due to the proximity of the nitrogen atom.
~8.10	d	1H	H-4 (Quinoline)	Doublet, downfield.
~7.90	d	1H	H-8 (Quinoline)	Doublet, part of the benzo-ring system.
~7.75	d	1H	H-5 (Quinoline)	Doublet, part of the benzo-ring system.
~7.60	t	1H	H-7 (Quinoline)	Triplet, part of the benzo-ring system.
~7.50	t	1H	H-6 (Quinoline)	Triplet, part of the benzo-ring system.
~3.90	S	2H	-CH₂- (Methylene bridge)	Singlet, connecting the quinoline ring to the amine.
~2.70	q	2H	-CH ₂ - (Ethyl group)	Quartet, coupled with the methyl protons.
~1.80 (broad)	S	1H	N-H	Signal may be broad and its position can vary



				with
				concentration
				and temperature.
				Triplet, coupled
~1.15	ŧ	3H	-CH₃ (Ethyl	with the
-1.15	ι	311	group)	methylene
				protons.

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 101 MHz

Chemical Shift (δ) ppm	Assignment	Notes
~152.0	C-2 (Quinoline)	
~148.5	C-8a (Quinoline)	Quaternary carbon.
~135.0	C-4 (Quinoline)	
~133.0	C-3 (Quinoline)	Quaternary carbon, attachment point of the methylamine group.
~129.5	C-4a (Quinoline)	Quaternary carbon.
~129.0	C-7 (Quinoline)	
~128.0	C-5 (Quinoline)	_
~127.5	C-6 (Quinoline)	_
~126.5	C-8 (Quinoline)	_
~52.0	-CH ₂ - (Methylene bridge)	_
~44.0	-CH ₂ - (Ethyl group)	_
~15.0	-CH₃ (Ethyl group)	_



Note: Chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm. General chemical shift ranges for quinoline derivatives can be found in various spectroscopic studies[1].

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3310	Weak-Medium	N-H stretch (secondary amine) [2]
3100 - 3000	Medium	C-H stretch (aromatic)
2975 - 2850	Medium	C-H stretch (aliphatic)
1600, 1580, 1500	Medium-Strong	C=C and C=N ring stretching (quinoline)
1590 - 1550	Medium	N-H bend (secondary amine)
1335 - 1250	Strong	C-N stretch (aromatic amine type)[2]
1250 - 1020	Medium	C-N stretch (aliphatic amine type)[2]
900 - 675	Strong	C-H out-of-plane bending (aromatic)

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI) Molecular Formula: C12H14N2 Molecular Weight: 186.25 g/mol



m/z	Relative Intensity	Assignment
186	Moderate	[M]+ (Molecular ion)
171	High	[M - CH₃] ⁺ (Loss of a methyl radical from the ethyl group)
157	High	[M - C₂H₅] ⁺ (Loss of an ethyl radical)
130	Very High (Base Peak)	[C ₉ H ₈ N] ⁺ (Quinolin-3-ylmethyl cation)
129	High	[C ₉ H ₇ N] ⁺ (Quinoline radical cation)
102	Moderate	Fragmentation of the quinoline ring
77	Moderate	Phenyl fragment

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a compound such as **Ethyl-quinolin-3-ylmethyl-amine**, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.



 Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. The chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount
 of the solid or liquid sample directly onto the ATR crystal.
- Sample Preparation (KBr Pellet for solids): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

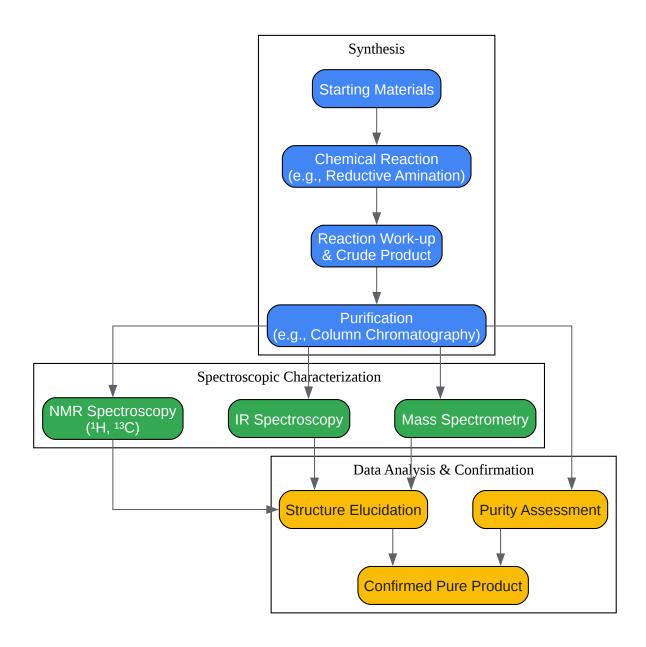
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: For a relatively volatile and thermally stable compound like this, Electron Ionization (EI) is a common technique. For less stable compounds, a softer ionization technique like Electrospray Ionization (ESI) may be used.
- Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and various fragment ions, which can be used to deduce the structure of the molecule.

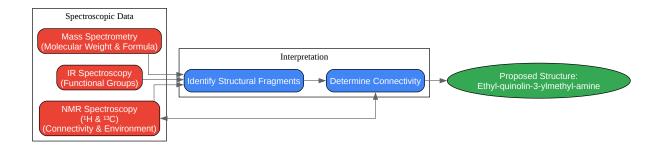
Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of a novel compound and the logical flow of spectroscopic data interpretation.









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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8663382#spectroscopic-data-nmr-ir-mass-spec-forethyl-quinolin-3-ylmethyl-amine]

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